Demethoxyviridiol

Vue d'ensemble

Description

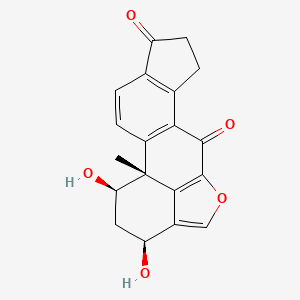

Demethoxyviridiol is a mycotoxin that was originally isolated from N. hinnuleum . It is a special group of fungal-derived, highly oxygenated steroids that are characterized by an extra furan ring . It is known to induce lethality in day-old cockerels and is also an inhibitor of phosphatidylinositol 3-kinase (PI3K) .

Synthesis Analysis

The biosynthetic pathway for demethoxyviridin, which is closely related to this compound, has been identified . This pathway consists of 19 genes, including six cytochrome P450 monooxygenase genes . The pregnane side-chain cleavage in this pathway requires three enzymes: a flavin-dependent Baeyer-Villiger monooxygenase, an esterase, and a dehydrogenase .Molecular Structure Analysis

The molecular formula of this compound is C19H16O5 . The structure consists of a β-sandwich subdomain followed by α-helical segments . The peptide is bound in an extended conformation through a channel defined by loops from the β sandwich .Chemical Reactions Analysis

The biosynthetic pathway for this compound involves several chemical reactions, including the action of cytochrome P450 monooxygenase enzymes . The pregnane side-chain cleavage in this pathway is notable because it requires three enzymes, in contrast to the single cytochrome P450-mediated process in mammalian cells .Physical And Chemical Properties Analysis

This compound is a solid substance that is soluble in DMF, DMSO, and ethanol . Its molecular weight is 324.3 .Applications De Recherche Scientifique

Activité Antimicrobienne

Demethoxyviridiol a été trouvé pour présenter une activité antibactérienne modérée contre une variété de souches . Il a également été démontré qu'il possédait une puissante activité antifongique in vitro, avec une concentration minimale inhibitrice (CMI) de 20 μg/ml contre Aspergillus niger, A. fumigatus, A. flavus, A. parasiticus, Fusarium solani, F. graminarum et Geotrichum candidum .

Activité Anti-Inflammatoire

This compound a démontré des activités anti-inflammatoires contre des agents pathogènes des plantes tels que Rhizoctonia solani et Pythium ultimum . Cela suggère des applications potentielles dans le domaine de la gestion des maladies des plantes.

Régulation de la Croissance des Plantes

This compound a été trouvé pour présenter à la fois des effets régulateurs de la croissance des plantes et phytotoxiques dans les systèmes végétaux . Cela pourrait être potentiellement utilisé dans le développement de nouveaux produits agrochimiques.

Inhibition des Processus de Signalisation Cellulaire

This compound a été montré pour inhiber des étapes spécifiques du processus de signalisation cellulaire . Cela pourrait avoir des implications dans l'étude de la biologie cellulaire et potentiellement dans le développement de nouvelles stratégies thérapeutiques.

Inhibition de la Phosphatidyl-Inositol 3-Kinase (PI 3-Kinase)

This compound a été découvert comme étant un inhibiteur spécifique de l'activité de la phosphatidyl-inositol 3-kinase (PI 3-kinase) dans les cellules intactes à des concentrations nanomolaires . Cela pourrait être significatif dans l'étude de la signalisation cellulaire et dans le développement de médicaments ciblant la PI 3-kinase.

Études Biosynthétiques

La voie biosynthétique du this compound a été élucidée, impliquant une série d'enzymes, y compris une monooxygénase de Baeyer-Villiger dépendante de la flavine, une estérase et une déshydrogénase . Cela pourrait être utile dans le domaine de la biologie synthétique et dans la production de this compound et de ses dérivés.

Mécanisme D'action

Target of Action

Demethoxyviridiol is a mycotoxin originally isolated from the fungus N. hinnuleum . The primary target of this compound is phosphatidylinositol 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in cancer research .

Mode of Action

This compound acts as an inhibitor of PI3K . By inhibiting PI3K, this compound can interfere with the PI3K/AKT/mTOR pathway, a critical signaling pathway in cells that is often overactive in cancer cells . This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a potential candidate for anti-cancer therapies .

Biochemical Pathways

The biosynthetic pathway of this compound involves a series of enzymatic reactions . The biosynthetic gene cluster for this compound consists of 19 genes, including six cytochrome P450 monooxygenase genes . Notably, the pregnane side-chain cleavage in the biosynthesis of this compound requires three enzymes: a flavin-dependent Baeyer-Villiger monooxygenase, an esterase, and a dehydrogenase . This is in sharp contrast to the single cytochrome P450-mediated process in mammalian cells .

Result of Action

This compound has been shown to induce lethality in day-old cockerels . It also exhibits antifungal and anti-inflammatory activities against plant pathogens such as Rhizoctonia solani and Pythium ultimum . Furthermore, it exhibits both plant-growth regulating and phytotoxic effects in plant systems .

Orientations Futures

The study and understanding of demethoxyviridiol and related compounds continue to be an area of active research. Future directions may include further elucidation of its biosynthetic pathway, exploration of its potential therapeutic applications given its PI3K inhibitory activity, and the development of methods to mitigate its potential toxic effects .

Propriétés

IUPAC Name |

(1R,16S,18R)-16,18-dihydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-19-11-4-2-8-9(3-5-12(8)20)15(11)17(23)18-16(19)10(7-24-18)13(21)6-14(19)22/h2,4,7,13-14,21-22H,3,5-6H2,1H3/t13-,14+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSCBUARECIOCW-KSMMKXTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CC(C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@@H](C[C@@H](C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972058 | |

| Record name | 1,3-Dihydroxy-11b-methyl-1,2,3,7,8,11b-hexahydrocyclopenta[7,8]phenanthro[10,1-bc]furan-6,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56617-66-4 | |

| Record name | Demethoxyviridiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056617664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydroxy-11b-methyl-1,2,3,7,8,11b-hexahydrocyclopenta[7,8]phenanthro[10,1-bc]furan-6,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMETHOXYVIRIDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK38ZDT69B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

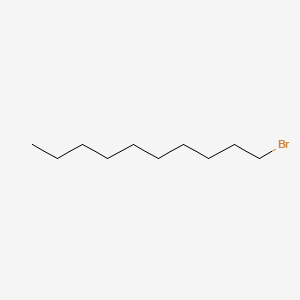

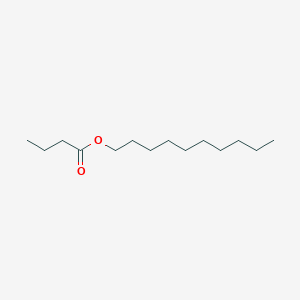

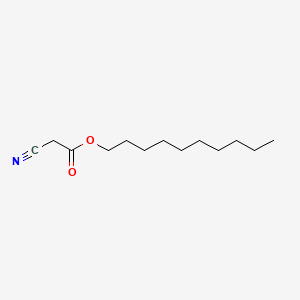

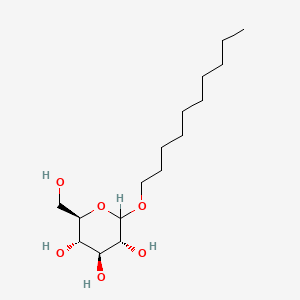

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

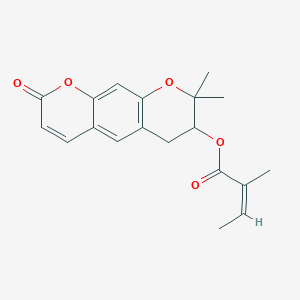

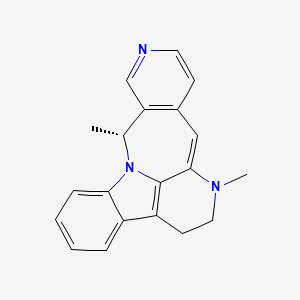

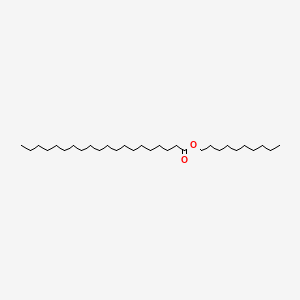

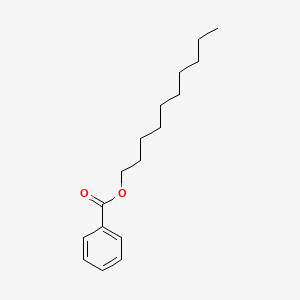

Feasible Synthetic Routes

Q & A

Q1: What is Demethoxyviridiol and where is it found?

A1: this compound is a fungal metabolite first isolated from an unidentified fungus. [] It is also produced by Hymenoscyphus pseudoalbidus, the fungus responsible for ash dieback disease. [] Structurally, it is related to other compounds like viridiol and demethoxyviridin. [, ]

Q2: Has the structure of this compound been confirmed?

A2: Yes, the structure of this compound was confirmed by X-ray analysis. [] While the exact spectroscopic data isn't provided in the abstracts, this technique confirms its molecular structure.

Q3: Does this compound exhibit any biological activity?

A3: Yes, this compound, along with hyfraxinic acid and viridiol, displayed notable phytotoxicity. These compounds induced necrotic lesions on leaves of various plant species at concentrations of 0.5 mg/mL and 1.0 mg/mL. [] This suggests a potential role in the pathogenicity of Hymenoscyphus fraxineus.

Q4: Are there any known derivatives of this compound?

A4: Yes, several structurally related compounds have been identified, including viridiol, 1-deoxyviridiol, and demethoxyviridin. [, ] Research also identified 1-deoxy-2-demethylviridiol, 3-dihydrovirone, B-norviridin enol, B-norviridiol lactone and 1β-hydroxy-2α-hydroasterogynin A as related compounds, though these are classified as B-norsteroids. [] These findings suggest the potential for exploring structure-activity relationships within this family of compounds.

Q5: What are the implications of this compound being found in Hymenoscyphus fraxineus?

A5: The presence of this compound in Hymenoscyphus fraxineus, the causal agent of ash dieback, is significant. [] This finding, alongside the compound's demonstrated phytotoxicity, suggests it might play a role in the disease's progression. Further research on this compound's specific mechanisms of action in plants and its potential as a target for disease control is warranted.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.